

Application Notes and Protocols: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Nitro-N-phenylbenzenesulfonamide
Cat. No.:	B182241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **4-Nitro-N-phenylbenzenesulfonamide**, a valuable intermediate in organic synthesis. The protocol is based on established laboratory procedures.

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative containing a nitro group. Sulfonamides are an important class of compounds in medicinal chemistry. This protocol details the synthesis via the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

Reaction Scheme

The synthesis proceeds through the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of aniline.

*Reaction of 4-nitrobenzenesulfonyl chloride with aniline to form **4-Nitro-N-phenylbenzenesulfonamide** and hydrochloric acid.*

Experimental Protocol

This protocol is adapted from established synthetic methods[1].

Materials:

- 4-Nitrobenzenesulfonyl chloride
- Aniline
- Ethanol
- Hydrochloric acid (HCl), dilute solution
- Deionized water
- Ice

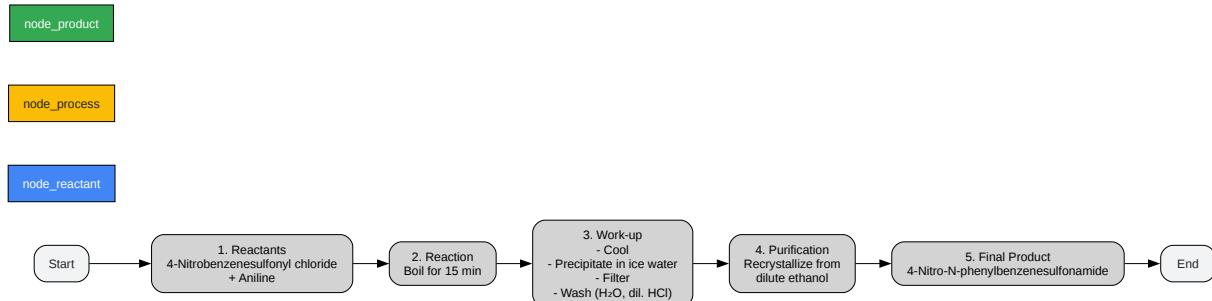
Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beakers
- Büchner funnel and filter flask
- Filter paper
- pH paper
- Melting point apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and a stoichiometric equivalent of aniline.
- Reaction: Heat the reaction mixture to boiling and maintain a gentle reflux for 15 minutes[1]. The reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Allow the reaction mixture to cool to room temperature[1].
 - Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water[1]. A solid precipitate should form.
 - Collect the solid product by vacuum filtration using a Büchner funnel[1].
 - Wash the crude product thoroughly with cold deionized water to remove any water-soluble impurities[1].
 - Subsequently, wash the product with dilute hydrochloric acid to remove any unreacted aniline[1]. Check the filtrate with pH paper to ensure it is acidic.
 - Finally, wash the product again with cold deionized water to remove excess acid.
- Purification:
 - Recrystallize the crude product from dilute ethanol to a constant melting point to obtain the purified **4-Nitro-N-phenylbenzenesulfonamide**[1].
- Drying and Characterization:
 - Dry the purified crystals, for example, in a desiccator under vacuum.
 - Characterize the final product by determining its melting point and using spectroscopic methods such as infrared (IR) spectroscopy.

Data Presentation


The following table summarizes the key quantitative data for **4-Nitro-N-phenylbenzenesulfonamide**.

Property	Value	Reference
Chemical Formula	<chem>C12H10N2O4S</chem>	[1]
Molecular Weight	278.28 g/mol	[1]
CAS Registry Number	1576-44-9	[2]
Appearance	Solid	[1]
Crystal System	Monoclinic	[1]
Unit Cell Parameters	$a = 5.1948 \text{ \AA}$, $b = 12.8089 \text{ \AA}$, $c = 18.682 \text{ \AA}$	[1]
$\beta = 93.419^\circ$	[1]	
Cell Volume	1240.88 \AA^3	[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Nitro-N-phenylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Synthesis workflow for **4-Nitro-N-phenylbenzenesulfonamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182241#synthesis-of-4-nitro-n-phenylbenzenesulfonamide-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com